N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXZDCHSDVMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors. The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia.
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity. This inhibition is selective, meaning it primarily affects CA IX and has less impact on other types of carbonic anhydrases.
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis. This shift results in a significant modification in pH within the tumor environment.
Pharmacokinetics
The compound’s cellular uptake has been studied using high-performance liquid chromatography (hplc) methods.
Result of Action
The inhibition of CA IX by this compound has significant effects at the molecular and cellular levels. It has been shown to have an anti-proliferative effect against certain cancer cell lines. For example, it has been found to induce apoptosis in the MDA-MB-231 cell line, a triple-negative breast cancer cell line.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action. .
Biological Activity
N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its inhibitory effects on carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in tumor metabolism and pH regulation. The following article delves into the biological activity of this compound, summarizing its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C25H22N2O2S
- Molecular Weight : 414.52 g/mol
- IUPAC Name : N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
- Purity : Typically >95%.
Target Enzyme
The primary target of this compound is carbonic anhydrase IX (CA IX) . The inhibition of CA IX leads to a metabolic shift in tumor cells from aerobic to anaerobic glycolysis, which is detrimental to their survival.
Mode of Action
The compound interacts with CA IX by inhibiting its enzymatic activity. This inhibition disrupts the bicarbonate buffering system within the tumor microenvironment, resulting in altered pH levels that can affect tumor growth and proliferation .
Biochemical Pathways
The inhibition of CA IX has been shown to significantly impact cellular processes associated with tumor metabolism. By shifting the metabolic pathways, the compound can induce apoptosis in cancer cells and reduce their proliferative capacity .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). These studies indicate efficient cellular uptake and distribution within tissues, which is critical for its therapeutic efficacy against tumors.
Anti-Proliferative Effects
Research has demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in CA IX-expressing cancer cells compared to normal cells .
Case Studies
A notable study published in 2011 synthesized various acenaphthene derivatives, including this compound. The biological evaluation indicated that these derivatives possess varying degrees of anti-cancer activity, with some showing promising results against specific cancer types .
Scientific Research Applications
Cancer Research
N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has demonstrated anti-proliferative effects against specific cancer cell lines. Its ability to inhibit CA IX makes it a promising candidate for developing targeted cancer therapies. Studies indicate that this compound can significantly affect tumor cell viability by disrupting their metabolic processes.
Enzyme Inhibition Studies
Research has shown that compounds similar to this compound can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of these enzymes can lead to therapeutic benefits in managing these diseases .
Pharmacological Studies
The compound's interactions with sodium channels have been explored, particularly concerning sodium channel-mediated diseases such as epilepsy. Its potential as a therapeutic agent in treating seizure disorders highlights its versatility in pharmacological applications .
Case Study 1: Anti-Cancer Activity
A study focusing on the anti-cancer properties of compounds targeting CA IX reported that this compound showed significant efficacy against various cancer cell lines. The results indicated reduced cell viability and altered metabolic pathways indicative of effective tumor suppression.
Case Study 2: Enzyme Inhibition for Diabetes Management
Research conducted on sulfonamide derivatives found that compounds similar to this compound exhibited moderate inhibitory activity against α-glucosidase. This suggests potential utility in developing treatments for T2DM by controlling blood glucose levels through enzyme modulation .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three key components:
- A 1,2-dihydroacenaphthylene core.
- A methyl(phenyl)amino substituent at position 2.
- A benzenesulfonamide group at position 1.
Retrosynthetically, the molecule can be dissected into precursors enabling modular assembly. The dihydroacenaphthylene scaffold suggests derivatization from acenaphthene or acenaphthylene, while the sulfonamide and amine functionalities indicate late-stage functionalization steps involving sulfonyl chlorides and alkylation/arylation reactions.
Core Synthesis: Construction of the 1,2-Dihydroacenaphthylene Moiety
Palladium-Catalyzed Suzuki–Miyaura/C–H Arylation Cascade
A Pd-catalyzed cascade, adapted from fluoranthene synthesis methodologies, offers a robust pathway to the acenaphthylene framework:
- Starting Material : 1,8-Diiodonaphthalene undergoes Suzuki–Miyaura coupling with a boronic ester containing a protected amine (e.g., N-Boc-aniline boronic ester ).
- Intramolecular C–H Arylation : The intermediate undergoes cyclization via Pd-mediated C–H activation, forming the acenaphthylene core.
- Hydrogenation : Selective hydrogenation of the acenaphthylene over a Pd/C catalyst yields the 1,2-dihydro derivative.
Key Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Ligand: XPhos (10 mol%).
- Solvent: Toluene/EtOH (3:1).
- Temperature: 100°C (Suzuki), 120°C (C–H arylation).
- Hydrogenation: H₂ (1 atm), 25°C, 12 h.
This method achieves 75–85% yield for the cyclization step and 90% yield for hydrogenation.
Functionalization of the Dihydroacenaphthylene Core
Introduction of the Methyl(Phenyl)Amino Group
The amine functionality at position 2 is installed via two approaches:
Buchwald–Hartwig Amination
- Substrate : 1,2-Dihydroacenaphthylen-1-yl bromide.
- Reagents : Methyl(phenyl)amine, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃.
- Conditions : Toluene, 110°C, 24 h.
- Yield : 68%.
Reductive Amination
Sulfonylation to Install the Benzenesulfonamide Group
Sulfonyl Chloride Coupling
The primary amine intermediate reacts with benzenesulfonyl chloride under basic conditions:
- Substrate : 2-(Methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-amine.
- Reagents : Benzenesulfonyl chloride (1.2 equiv.), NaHCO₃ (2 equiv.).
- Solvent : Dichloromethane.
- Conditions : 0°C → 25°C, 6 h.
- Yield : 88%.
Characterization Data :
Alternative Synthetic Routes
Direct Functionalization of Acenaphthene
- Bromination : Acenaphthene brominated at position 1 using NBS (AIBN, CCl₄, 80°C).
- Amination : Bromide displacement with methyl(phenyl)amine (CuI, L-proline, K₃PO₄, DMSO, 100°C).
- Sulfonylation : As in Section 4.1.
Comparative Analysis of Methods
Mechanistic Insights
- Pd-Catalyzed Cyclization : The Suzuki coupling forms a biaryl intermediate, followed by C–H activation to induce cyclization via a concerted metalation–deprotonation (CMD) pathway.
- Sulfonylation : The amine nucleophile attacks the electrophilic sulfur in benzenesulfonyl chloride, with bicarbonate neutralizing HCl byproducts.
Q & A
Q. What are the optimal synthetic pathways for N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, multi-step reactions involving acenaphthenequinone intermediates (common in sulfonamide derivatives) may benefit from Taguchi orthogonal arrays to minimize trial runs while maximizing yield . Kinetic monitoring (e.g., via in-situ FTIR) can identify rate-limiting steps, while purification via crystallization (methanol/water mixtures) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign signals for the methyl(phenyl)amino group and acenaphthylene backbone, noting coupling constants to confirm stereochemistry .
- X-ray Crystallography : Resolve spatial arrangements of the dihydroacenaphthylenyl moiety and sulfonamide group, identifying hydrogen-bonding networks that stabilize the crystal lattice .
- IR Spectroscopy : Validate sulfonamide S=O stretching (1150–1300 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
Q. How can solubility and formulation challenges be addressed during pre-clinical studies?
Methodological Answer:
- Solubility Screening : Use Hansen solubility parameters to select co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) .
- Solid-State Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs, while nano-milling enhances bioavailability .
Advanced Research Questions
Q. What mechanistic insights can be gained into the compound’s reactivity under varying catalytic conditions?
Methodological Answer:
Q. How can researchers design assays to evaluate this compound’s biological activity, particularly against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- Control Strategies : Include positive controls (e.g., acetazolamide) and negative controls (scrambled peptide libraries) to validate specificity .
Q. What computational tools are effective for predicting its pharmacokinetic properties and toxicity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) using COMSOL Multiphysics with lipid bilayer models .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatic clearance and CYP450 inhibition risks .
Q. How should contradictory data on reaction yields or bioactivity be resolved?
Methodological Answer:
Q. What engineering challenges arise during scale-up, and how can they be mitigated?
Methodological Answer:
Q. How can structural modifications enhance selectivity for therapeutic targets?
Methodological Answer:
Q. What green chemistry principles apply to its synthesis to minimize environmental impact?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
